5-METHOXY-3,3-DIPHENYL-2,3-DIHYDRO-1-BENZOFURAN-2-ONE
Overview
Description
5-METHOXY-3,3-DIPHENYL-2,3-DIHYDRO-1-BENZOFURAN-2-ONE is an organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-3,3-DIPHENYL-2,3-DIHYDRO-1-BENZOFURAN-2-ONE typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.
Addition of Diphenyl Groups: Diphenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions using diphenyl reagents and Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydrobenzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-METHOXY-3,3-DIPHENYL-2,3-DIHYDRO-1-BENZOFURAN-2-ONE would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxy and diphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylbenzofuran: Lacks the methoxy group, which may result in different chemical and biological properties.
5-Methoxybenzofuran: Lacks the diphenyl groups, potentially affecting its reactivity and applications.
3,3-Diphenyl-1-benzofuran-2(3H)-one: Similar structure but without the methoxy group, leading to different chemical behavior.
Uniqueness
5-METHOXY-3,3-DIPHENYL-2,3-DIHYDRO-1-BENZOFURAN-2-ONE is unique due to the presence of both methoxy and diphenyl substituents, which may confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
5-methoxy-3,3-diphenyl-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-23-17-12-13-19-18(14-17)21(20(22)24-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSQSZPBOFJCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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